Pyrazolo[3,4-d]pyrimidinones are a class of heterocyclic compounds characterized by a pyrazole ring fused to a pyrimidinone ring. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer [, ], kinase inhibitory [, ], and antioxidant properties [].
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide is a complex organic molecule with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 359.4 g/mol. This compound has garnered interest due to its biological activity, particularly in the context of cell cycle regulation.
This compound is available from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide detailed descriptions and specifications for research purposes. The purity of this compound is typically around 95%, making it suitable for laboratory applications.
The compound belongs to the class of thioacetamides, which are characterized by the presence of a sulfur atom bonded to an acetamide group. Its structure also features a pyrazolo[3,4-d]pyrimidine moiety, indicating its potential utility in medicinal chemistry, particularly for developing anti-cancer agents.
The synthesis of 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide typically involves multi-step synthetic routes. The initial steps may include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
The molecular structure of this compound can be represented using various notations:
InChI=1S/C16H17N5O3S/c22-7-6-21-14-12(9-18-21)15(24)20-16(19-14)25-10-13(23)17-8-11-4-2-1-3-5-11/h1-5,9,22H,6-8,10H2,(H,17,23)(H,19,20,24)
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
The compound's structural features include:
The compound can undergo various chemical reactions typical for thioamides and pyrazolines:
Common reagents for these reactions may include:
The primary mechanism of action for 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide involves its interaction with Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2 activity, this compound disrupts cell cycle progression.
Research indicates that this compound shows significant anti-proliferative activity against various cancer cell lines by targeting the CDK2/cyclin A2 pathway.
The physical properties of the compound include:
Key chemical properties:
Quantitative analyses may include melting point determination and spectral analysis (NMR, IR) for structural confirmation.
The compound has several potential applications in scientific research:
This comprehensive overview highlights the significance of 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide in research and potential therapeutic applications. Further studies are essential to fully elucidate its properties and mechanisms of action in biological systems.
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: